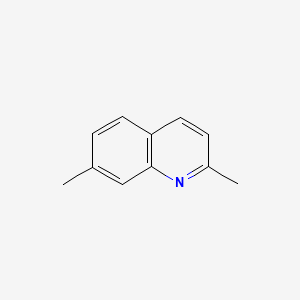

2,7-Dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKPLNCZSFACPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059085 | |

| Record name | Quinoline, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-37-8 | |

| Record name | 2,7-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Dimethylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9YKG6MZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the 2,7-Dimethylquinoline Scaffold

An In-depth Technical Guide to the Synthesis of 2,7-Dimethylquinoline for Researchers and Drug Development Professionals

Quinoline and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and materials science, present in numerous natural products and synthetic therapeutic agents.[1][2] Among these, this compound (CAS 93-37-8) serves as a critical structural motif and a versatile building block for more complex molecules.[3][4][5] Its applications range from being an intermediate in the synthesis of dyes and pigments to a precursor for potential antimalarial drugs and other therapeutic agents.[3] For professionals in drug development, the ability to efficiently and selectively synthesize the this compound core is paramount.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a senior application scientist, the focus extends beyond mere procedural outlines. We will delve into the underlying mechanisms, the rationale behind experimental choices, and the critical issue of regioselectivity that arises from the use of meta-substituted anilines, providing a robust framework for practical application in the laboratory.

Core Synthesis Pathways: A Mechanistic and Practical Overview

The synthesis of the quinoline ring is a well-established field with several named reactions providing the primary routes. For this compound, the most relevant methods—the Doebner-von Miller, Combes, and Skraup syntheses—all typically employ m-toluidine as the key starting material. The choice of reaction dictates the other precursors and reaction conditions, each with distinct advantages and challenges.

The Doebner-von Miller Reaction

This reaction is one of the most versatile methods for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.[6] It is often considered a modification of the Skraup synthesis.[7] For this compound, the reaction proceeds between m-toluidine and an α,β-unsaturated aldehyde or ketone, typically formed in situ.

Causality and Mechanism

The reaction is catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, or tin tetrachloride.[6][8] The mechanism has been a subject of considerable debate, with modern evidence from isotope-scrambling experiments pointing towards a complex fragmentation-recombination pathway.[6][9][10]

The process begins with a 1,4-conjugate addition of the aniline (m-toluidine) to the α,β-unsaturated carbonyl (e.g., crotonaldehyde). This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. An oxidizing agent, which can be another molecule of the Schiff base intermediate or an added reagent like arsenic acid or nitrobenzene, is required to achieve the final aromatization.[11]

A critical consideration when using m-toluidine is regioselectivity. The electrophilic cyclization onto the aromatic ring can occur at either the C2 or C6 position relative to the methyl group, leading to a potential mixture of 2,5-dimethylquinoline and the desired this compound. Literature suggests that for ortho-/para-directing groups like a methyl substituent, the formation of the 7-substituted isomer is often favored.[12]

Caption: Doebner-von Miller reaction pathway for this compound.

Experimental Protocol (Generalized)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine m-toluidine, concentrated hydrochloric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Reagent Addition: Slowly add paraldehyde (a trimer of acetaldehyde, which will depolymerize to form acetaldehyde in situ, then undergo aldol condensation to crotonaldehyde) to the stirred mixture. The reaction is often exothermic and may require cooling.

-

Heating: After the initial reaction subsides, heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and dilute with water. Carefully neutralize the mixture with a strong base (e.g., concentrated sodium hydroxide solution) until it is strongly alkaline. This step must be performed in a well-ventilated fume hood and may require cooling.

-

Extraction: Perform a steam distillation to isolate the crude product. The dimethylquinoline isomers will distill with the steam. Alternatively, extract the basified mixture with an organic solvent like dichloromethane or diethyl ether.

-

Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude oil, a mixture of 2,7- and 2,5-dimethylquinoline, can be purified by fractional distillation under vacuum or by column chromatography.

The Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[1][13][14] To synthesize this compound, m-toluidine is reacted with acetylacetone (2,4-pentanedione).

Causality and Mechanism

This synthesis is typically catalyzed by concentrated sulfuric acid, which serves two purposes: it protonates the β-diketone to facilitate nucleophilic attack by the aniline, and it acts as a powerful dehydrating agent for the final cyclization step.[1][13] Polyphosphoric acid (PPA) can also be an effective catalyst.[1]

The mechanism proceeds in two major stages:

-

Enamine Formation: The aniline (m-toluidine) condenses with one of the carbonyl groups of the β-diketone (acetylacetone) to form a Schiff base, which rapidly tautomerizes to a more stable β-amino enone intermediate.[13][15]

-

Cyclization and Dehydration: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring. This cyclization is the rate-determining step.[13] Subsequent dehydration (loss of a water molecule) aromatizes the newly formed ring, yielding the final quinoline product.

Similar to the Doebner-von Miller reaction, the cyclization step's regioselectivity is a key factor, with the potential to form both 5- and 7-methyl isomers.

Caption: The Combes synthesis pathway for this compound.

Experimental Protocol (Generalized)

-

Reaction Setup: In a flask, cool concentrated sulfuric acid in an ice bath.

-

Reagent Addition: Slowly and carefully add a pre-mixed solution of m-toluidine and acetylacetone to the cold sulfuric acid with constant stirring. Maintain the temperature below 15°C during the addition.

-

Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 80-100°C for a short period (e.g., 30 minutes).

-

Workup: Cool the mixture and pour it onto crushed ice. Carefully neutralize the acidic solution with concentrated ammonium hydroxide or sodium hydroxide until strongly alkaline.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., toluene or chloroform).

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

The Skraup Synthesis

The Skraup synthesis is the oldest and most direct method for producing quinoline itself.[16] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[16][17]

Causality and Mechanism

The reaction is notoriously exothermic and can be violent if not controlled.[16] The use of a moderator like ferrous sulfate is common.[16]

-

Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

-

Michael Addition: The aniline (m-toluidine) undergoes a Michael-type conjugate addition to the acrolein.[17]

-

Cyclization and Dehydration: The resulting intermediate is cyclized under the acidic conditions, followed by dehydration.

-

Oxidation: The resulting 1,2-dihydroquinoline is oxidized to the final quinoline product. The oxidizing agent is typically nitrobenzene (often derived from the starting aniline if it has a nitro group) or arsenic acid.[1][16]

A two-step synthesis starting from m-toluidine using the Skraup reaction has been reported to produce a mixture of 7-methylquinoline and 5-methylquinoline, which can then be further functionalized.[12]

Caption: General workflow for the Skraup synthesis of dimethylquinolines.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, tolerance for harsh conditions, and control over regioselectivity.

| Feature | Doebner-von Miller Reaction | Combes Synthesis | Skraup Synthesis |

| Aniline Precursor | m-Toluidine | m-Toluidine | m-Toluidine |

| Carbon Source | α,β-Unsaturated Carbonyl | β-Diketone (Acetylacetone) | Glycerol (forms Acrolein) |

| Catalyst/Conditions | Strong Acid (HCl, H₂SO₄) | Strong Acid (H₂SO₄, PPA) | H₂SO₄, Oxidizing Agent |

| Reaction Vigor | Exothermic, controllable | Exothermic, controllable | Highly exothermic, can be violent |

| Key Advantage | Versatile for various substitutions | Good yields for 2,4-disubstituted quinolines | Uses simple, inexpensive reagents |

| Key Disadvantage | Complex mechanism, potential for side products | Limited to β-diketone precursors | Harsh conditions, poor regioselectivity |

| Regioselectivity | Mixture of 5- and 7-isomers | Mixture of 5- and 7-isomers | Often poor, yields mixture of isomers |

Conclusion for the Practicing Scientist

The synthesis of this compound is readily achievable through several classic named reactions, primarily the Doebner-von Miller, Combes, and Skraup syntheses, all of which typically utilize m-toluidine as the aromatic amine precursor. The central challenge in synthesizing the 7-substituted isomer is controlling the regioselectivity of the electrophilic cyclization step, which frequently leads to the co-formation of the 5-substituted isomer.

For laboratory-scale synthesis, the Combes reaction often provides a cleaner, more controlled route with readily available starting materials. The Doebner-von Miller reaction offers greater versatility if a wider range of substituted quinolines is desired. The Skraup synthesis , while historically significant and economical, presents challenges due to its violent nature and often poor selectivity, making it less ideal for high-purity applications without robust purification strategies.

Ultimately, the selection of a specific pathway will be guided by the project's specific requirements for yield, purity, scale, and safety. A thorough understanding of the underlying mechanisms is crucial for troubleshooting, optimization, and adapting these foundational methods to the complex demands of modern drug discovery and development.

References

- Combes quinoline synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFonRR33o37qnCbAZxPv0p5HGiS_78wlKG5NnJ4wBNGj2hRX98t-UjBm2TWG_At1vsDA_mg85nxRVOQkJbGvru0AhPxRCGEsTPg5tAiCGt9sdg_fjCByA922dN1tGpnllyTjwvgcG7U-hla9Lidpjkb8Hw=]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyUQOWiD-cBOS_GrWyAIPF6iJ64ht7xrZg2FSVLSdqE6d4zZtZm6EyLu4K4brSW0RMaVXIxExpoNskeWyhe19zM79KGmxAq7yfYykCAi9N2AtwjZkr17QR3azVu8Wyqi_OXZUbvyd19uAmh-09SoG0oqUtktYyxvTKxSo=]

- Doebner–Miller reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbjfgFrm13o0A14xZepzIi2FARzARWTtD1nPqiXGTOoa6pyAIrYihS1I7FDcWRAgIwZVtNWIWaDmYiEvrUt__fn2tIgbx21o-Y6bwwNtUWvsHYKX_nH3k0HgK9ATB12WDsDqbQdbQiiV_3NM-G5jln9yE1ve4SMA==]

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDbICoYBtYArq9B7aYyuV0BDvOeZWoSpgT5P5C4QrpYx_gDV61tcRKbeTjgthl18-0djpyFqxJWggLD6ppw0yMpmc-mtaLIoyppkQmDQF-R6pyE5gEt8ysEx20tPfxMNvfayPuwE5P531rcV_Wv_U6GFTqmc6Z0Hy7dU9l2fI_9dmv7EZVw6IcFQ61ig1t2lWe]

- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDQCerFMg5zrCU1cJ_11BkRRBnzOq3T6VNIUq1NhTzvXj2JjbbiUJwWBMXR7ixKmJ5Qu7MO4VqCjY_iLZOLoRb9igdvt-RZORcT2DW2sSYZjzY_xsVg1OsUCDZWZaXGROWXJi94EPX2ztQX-di46AlPz5uvzUnJ-nfrUXHBkXbqKi_zEI1jDPVqnUtG5x2TVC5KYikzDJA2_T4tN8ku79G]

- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53ubSBlJVvjMV15WaL2QxBdOpBI2IrBH8oWtw3mRWlFyGB4PjaVD5ntpoh3DYtrKQAjc_svPUm-VOgNFNB1h0taYfzmq1160M535KvXTBg2NXdBRzKbZ_quwnRr0CthSMLXAbCQ==]

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF26gn5SHbeq3RTxPH2aTyDSpUpyDa5mF7mY09aq31i2bUIgqVFydtnS1NqyIWldWH9EjqwpOqQDCw4xXmTo-KrvgIqeYZnNCKptT1DGweloa9JOzqR9q5pEI1xdecOjlOFxgw=]

- Doebner-Miller Reaction - SynArchive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc90-vRpfD0hZ-7-NthGrw_6bbvx1clN4x0pjlCs8gK1LTNJozQspeuFP5q-qgvd30GTthVNtuto_ik_YM0pvpqPf25-6ib6jukmtN9QvRjfhSG-vM7f3Tq1N87Ftey9rWMkG1RVYsMlUUMv2bTYoYZUuIMo4_NS8=]

- Combes Quinoline Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLzCRQwa_OO8I-1AbV3hRgnNFPk0olZYn_eV2lZhXZkX7aeRHXvDQ3eWXsG7f9FsDQ69V35h5VPRXT66RQB0-XkM9IDnM12kVa3UpiKfScYJOH8H2916AD9_wgzCAhHOhevjAywQtdpMrL-xAg_UKafRU18e34hTzs1hZ5-9d7F0FiLv97vReFHgNtJfV1yAn70hLhoF7pitBZgDOGWuNSwF7iDtqwKgjwRvcJr5-lEjffNNw8Gku67Ubu004IQB3Ye__9NpU9pnGxuLVFCTYIg3gJHeAG9NxSv9_GnKxrFYpEEW8HZc8eQ==]

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv1Hj9Obpf3KV35ror0NcYkGcWVlJsW2IIFDP3KfSAPxpVxkq5loXeOS2o-xQvf6_jIkbvdd8-m0RZemYxkw0h6yZzcPnp1BcWHGA-fkcDZ6ukJEEdYT8zY6frjgspv6k-sdr_]

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIn4bV13M1PnFlSJNAvhw1iUr9ZmXbBmSKIeUc6pO_NFYEVsENGm_Em7LakyZ6SAXAZ8ut3BvW62S9PSl905ODH7Ud_FzaF6jOhQOnvfLoKNKy_vHa5z5Aar-UGaM05Q31t5OMav34EP6k7l3YptiLhpXUgDUj6drHlvXHL-8E0T_Rdhmsb7ibsFW6Bh7JiNX7zNwiRQWbdaOunZ3S2x3hlJTza4Kq_Y7P_M9YYwPKNw==]

- Skraup reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGJ5Zo6qano_XwDToR7fCS648MGrUcb4SQph__AzursD1guqz7nIMAhFcPLERzURw73cG1EH7z15gwv8wvnYtJ_I2if1kslPu87DAH09YpnRAzY0NuOlV7KJbSEN4j1GvuyE5YhG_t]

- Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWESw8JRx7_z0o8d25518rpYqD8tNg-LFDntskP_FkC_zSLace5aJmE_MzOkXDW9DFgOBYJG1BhBfdxeR6u8aBzSxQYJ86pLPdbjNP4c2NFsFo7XDf234cayDf7ltbFN1C6DzkdU9x5FbesA==]

- This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5P6uwL47-S0VB-SCvLLQzcHE_vfvzu0aK0kWE3l6Nhi0-car4tvzV2VxlzwoUrj24DryrFW6n3xohaIx588nlahemq_8fdysSNQy2FFCtDCHtUM1pPS4BAOYmFvPUDjDiQmidthgidAgAQcx3RkM1Nw1alwhg9XpgfO95pnUhzmlT5e9OsHGEee4km8csfx2dryXr9QY=]

- Skraup quinoline synthesis - Chemistry Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI3qD_mOqn-45QWK9ey6Jh7FegTbcHKFzs7KVE_N4vSkjP4DbS2eV1B5l0dWAVzrvPpgHS5zlny7cImo9p8q8T4o1scZG1xG7duo0J6_b7grsbIcXGBFJT__jJKkwJOsYfxRbKDUlBByKYWJ3miepbJmknBCiKJWkb9oIumbLBy8gIT6rivoOnkY0F4zUqVlytFa4mbn1BCQ==]

- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyco36CM2m1lU-2Xr17L3-t0FSG0lHelykDYK6szGBH-ZZWhyf5gzNTB4nQkHV6cHrJSvdhnqOQY892O73bZdOsh_-HDGAxcQW4Ew1vZRt0EowwHXoXcLR5QNnlOC0a_OStTaLLg==]

- 2,6-Dimethylquinoline - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9JS01Kth7RzabEbnLG2BTzLjA7R9jCBtkN8EtAUWSnE7o_IKazPe4UvpOAbtLCxp6kxtPIV9jgl5ceQ3VFHHRsCLXGhYJbGKpmqGkicnU1ZPLicSmxAbV-jp1DvlHE45tmg==]

- This compound | C11H11N | CID 7138 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbhb7E94fHRwkRHcaBvxYHlGKD0SiQVGQfHE1Ei_j3KVz8oc587Oma000JCo895TNIeIiiw1jOvIbvRlL33t-O7-d423GVKEOs69jcm2eUDadYXFhmIS-4Bm3Zi8aHiHqNK4Rf9OgHvw==]

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFydap0PFoLy0XVe24ZzjjRwXk0w8yJC7IXM4opkYthFvAjYH5OWCTvRhh1NFYDtfDZyuADBffSjYI8hxFfmuhYaw1cDBB7hAVON1dKtxjYcLsx3GCpbo36tyo-4h6TpsGYMxTPm7kQvYKAIWhd]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry-online.com [chemistry-online.com]

- 8. researchgate.net [researchgate.net]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. brieflands.com [brieflands.com]

- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Skraup reaction - Wikipedia [en.wikipedia.org]

- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline

Introduction

2,7-Dimethylquinoline, a substituted heterocyclic aromatic compound, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. As a derivative of quinoline, its scaffold is a foundational element in numerous biologically active compounds and functional materials. For researchers, scientists, and drug development professionals, a deep understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application. These properties govern its reactivity, solubility, bioavailability, and spectroscopic signature, directly influencing its utility as a synthetic intermediate and its potential as a pharmacophore.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for research and development. The protocols described are grounded in established laboratory practices, ensuring reliability and reproducibility.

Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of scientific research. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 93-37-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁N | [3][4] |

| Molecular Weight | 157.21 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 58-61 °C | [1][2] |

| Boiling Point | ~264.5 °C | [1][2] |

| InChI | 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3 | [1] |

| SMILES | Cc1ccc2c(c1)nc(C)cc2 | [1] |

Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. The octanol-water partition coefficient (log P) provides a measure of a molecule's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance | Source(s) |

| Water Solubility | ~1800 mg/L (at 25 °C) | Moderate aqueous solubility, important for biological media. | [1][2] |

| Log P (Octanol-Water) | 3.240 | Indicates high lipophilicity, suggesting good membrane permeability. | [1] |

| Organic Solvents | Soluble | Soluble in common organic solvents like alcohol, ether, chloroform, and benzene. | [2] |

Acid-Base Properties: The pKa Value

As a quinoline derivative, this compound is a weak base due to the lone pair of electrons on the nitrogen atom. Its pKa value is essential for understanding its ionization state at different physiological pH levels, which profoundly impacts receptor binding and solubility.

-

Predicted pKa: 6.33 ± 0.50[2]

The predicted pKa suggests that at physiological pH (~7.4), this compound will exist as a mixture of its protonated (cationic) and neutral forms. This equilibrium can be crucial for its mechanism of action and pharmacokinetic properties.

Experimental Protocols: From Theory to Practice

Synthesizing technical accuracy with practical application is paramount. The following sections detail robust, self-validating protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a substance's purity.[5] A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.[5][6]

Causality of Experimental Choices: The capillary method provides excellent heat transfer to a small, powdered sample, allowing for precise observation of the phase transition.[7] Using a slow heating rate (~1-2 °C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.

Workflow Diagram: Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry.[7] Place a small amount on a clean, dry surface and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of about 3 mm.[6][8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[6]

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., heat quickly to 50 °C).

-

Slow Heating & Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final). The melting point is the range from T_initial to T_final.

-

Validation: For trustworthy results, repeat the measurement with a fresh sample to ensure consistency.[6]

Protocol 2: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly effective for compounds with a chromophore near the ionization center, as the UV-Vis absorbance spectrum will change as a function of pH.[9][10] It offers high precision with small sample quantities.[9]

Causality of Experimental Choices: By preparing a series of buffers with known, stable pH values, we can measure the absorbance of the compound in each solution.[11] The change in absorbance reflects the ratio of the protonated to the deprotonated species. Plotting absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.[12][13]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound CAS#: 93-37-8 [m.chemicalbook.com]

- 3. Quinoline, 2,7-dimethyl- (CAS 93-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 12. mt.com [mt.com]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Spectroscopic Data Analysis of 2,7-Dimethylquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,7-dimethylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind experimental observations and provides a self-validating framework for the structural elucidation of this molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The substitution pattern of the two methyl groups on the quinoline core significantly influences its chemical and physical properties, making detailed structural analysis paramount for its application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which collectively confirm the substitution pattern.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃). Ensure the solution is homogeneous and free of any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Interpretation of the ¹H NMR Spectrum

The quinoline ring system can be considered as a fused benzene and pyridine ring.[1] This results in a complex pattern of signals in the aromatic region. The presence of two methyl groups simplifies the spectrum to some extent by replacing two aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-4 |

| ~7.80 | d | 1H | H-5 |

| ~7.40 | s | 1H | H-8 |

| ~7.25 | d | 1H | H-6 |

| ~7.15 | d | 1H | H-3 |

| ~2.65 | s | 3H | C2-CH₃ |

| ~2.50 | s | 3H | C7-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Causality behind the Assignments:

-

Aromatic Protons (H-3 to H-8): The protons on the quinoline ring resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[2]

-

H-4 and H-5: These protons are typically the most deshielded in the quinoline system, appearing as doublets due to coupling with their respective neighbors.

-

H-8: The singlet for H-8 is a key indicator of the 2,7-disubstitution pattern. It lacks adjacent protons to couple with.

-

Methyl Protons (C2-CH₃ and C7-CH₃): The two methyl groups appear as sharp singlets in the upfield region, as they are not coupled to any other protons. Their distinct chemical shifts are due to the different electronic environments of the pyridine and benzene portions of the quinoline ring.

Visualizing NMR Connectivity:

A COSY (Correlation Spectroscopy) experiment would be instrumental in confirming the proton-proton coupling network within the quinoline ring system, especially for unambiguously assigning the coupled aromatic protons.[3]

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, as well as C-H bonds of the methyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch [4] |

| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1600-1585 | Strong | Aromatic C=C Ring Stretch [4] |

| 1500-1400 | Strong | Aromatic C=C Ring Stretch [4] |

| ~1570 | Medium | C=N Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending [4] |

Causality behind the Assignments:

-

Aromatic C-H Stretch: The absorption just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring. [5]* Aliphatic C-H Stretch: The bands below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations in the two methyl groups.

-

Aromatic Ring Stretching: The strong absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the quinoline ring system. [2]* C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the pyridine ring typically appears in this region.

-

C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes be diagnostic of the substitution pattern. [4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for analyzing small, volatile molecules like this compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M⁺•), the molecular ion.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 157 | High | [M]⁺• (Molecular Ion) [6] |

| 156 | High | [M-H]⁺ |

| 142 | Moderate | [M-CH₃]⁺ |

| 128 | Low | [M-H-HCN]⁺ |

| 115 | Moderate | [M-CH₃-HCN]⁺ |

Source: Data compiled from the NIST WebBook. [7] Causality behind the Fragmentation Pattern:

The fragmentation of N-heterocyclic compounds under EI conditions often follows predictable pathways. [8]

-

Molecular Ion ([M]⁺• at m/z 157): The presence of a strong molecular ion peak is expected for an aromatic compound due to the stability of the ring system. [6]* [M-H]⁺ (m/z 156): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, often from a methyl group, to form a stable tropylium-like cation.

-

[M-CH₃]⁺ (m/z 142): Loss of a methyl radical from the molecular ion is a favorable process, leading to a stable cation.

-

Loss of HCN (m/z 27): A characteristic fragmentation of pyridine and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the ring, leading to the formation of ions at m/z 128 and 115.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data reveal the precise connectivity of the atoms in the molecule, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This multi-technique approach, grounded in the fundamental principles of spectroscopy, is essential for the rigorous characterization of molecules in research and development.

References

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- (n.d.). Fragmentation Reactions of N-containing Heterocyclic Compounds in ESI-MSn.

- NIST. (n.d.). Quinoline, 2,7-dimethyl-. NIST WebBook.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ACS Publications. (n.d.). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

- SpectraBase. (n.d.). This compound.

- NIST. (n.d.). Quinoline, 2,7-dimethyl-. NIST WebBook.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Quinoline, 2,7-dimethyl- [webbook.nist.gov]

- 7. Quinoline, 2,7-dimethyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Navigating Chemical Identity: A Technical Guide to CAS 93-37-8 and the Related Compound 3-Methyl-4-nitrophenol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, precise identification is paramount. This guide addresses the chemical information and safety data for CAS number 93-37-8, which corresponds to 2,7-Dimethylquinoline . It has come to our attention that searches for this CAS number can be confounded with information pertaining to 3-Methyl-4-nitrophenol (CAS 2581-34-2), a compound with a more extensive public toxicological profile. This document will first provide a detailed overview of this compound as requested, and then, for the sake of clarity and comprehensive scientific guidance, will offer a comparative analysis of 3-Methyl-4-nitrophenol.

Part 1: Core Directive on this compound (CAS 93-37-8)

Chemical Identity and Physicochemical Properties

This compound, also known as m-Toluquinaldine, is a heterocyclic aromatic organic compound.[1] Its structure consists of a quinoline backbone with methyl group substitutions at the 2 and 7 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93-37-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁N | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 264.55 °C | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.852 | [1] |

| Water Solubility (log10WS) | -1.94 mol/L | [1] |

Synthesis and Applications

While detailed industrial synthesis protocols for this compound are not extensively documented in the public domain, its synthesis would generally follow established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, using appropriately substituted aniline and α,β-unsaturated carbonyl precursors.

The applications of this compound are primarily in the realm of chemical synthesis and research. As a substituted quinoline, it can serve as a precursor or intermediate in the development of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Precautionary Measures: Standard laboratory precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Part 2: Clarification on 3-Methyl-4-nitrophenol (CAS 2581-34-2)

Given the frequent cross-referencing in public databases, it is pertinent to provide a detailed overview of 3-Methyl-4-nitrophenol, a compound of significant industrial and toxicological interest.

Chemical Identity and Core Applications

3-Methyl-4-nitrophenol (3M4NP), also known as 4-nitro-m-cresol, is a yellowish crystalline solid.[4][5] It is a key intermediate in the synthesis of the organophosphorus insecticide fenitrothion.[5][6] Furthermore, it is a known degradation product and metabolite of fenitrothion, leading to its presence as an environmental contaminant.[7][8][9] This compound has also been identified as having anti-androgenic activity and is a subject of toxicological research.[4][5]

Table 2: Physicochemical Properties of 3-Methyl-4-nitrophenol

| Property | Value | Source |

| CAS Number | 2581-34-2 | [7][10] |

| Molecular Formula | C₇H₇NO₃ | [7][10] |

| Molecular Weight | 153.14 g/mol | [7][10] |

| Physical Description | Dark yellow powder | [7][11] |

| Water Solubility | 1.34 g/L | [4][7] |

Synthesis of 3-Methyl-4-nitrophenol

The industrial production of 3-Methyl-4-nitrophenol is primarily achieved through the nitration of m-cresol.[5] A common method involves a two-step process of nitrosation followed by oxidation to yield the final product.[5][12] Another approach involves the conversion of m-cresol to m-cresol phosphate, followed by nitration and subsequent hydrolysis.[6]

-

Nitrosation of m-Cresol: m-Cresol is reacted with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form 4-nitroso-m-cresol.[5]

-

Oxidation: The isolated 4-nitroso-m-cresol is then treated with aqueous nitric acid to oxidize the nitroso group to a nitro group, yielding 3-Methyl-4-nitrophenol.[4][5]

Caption: Synthesis of 3-Methyl-4-nitrophenol via Nitrosation-Oxidation.

Toxicological Profile and Safety Data

3-Methyl-4-nitrophenol has undergone more extensive toxicological evaluation compared to this compound.

Acute Toxicity:

-

Oral LD50 (Rat, Male): 2300 mg/kg[7]

GHS Hazard Classification:

-

H302: Harmful if swallowed[11]

-

H312: Harmful in contact with skin[11]

-

H315: Causes skin irritation[11]

Mechanism of Toxicity: The precise molecular mechanisms of 3-Methyl-4-nitrophenol's toxicity are still under investigation. However, studies suggest it can induce apoptosis and interfere with cell cycle regulation.[7] Exposure has been shown to alter the expression of key cell cycle regulatory proteins, such as p21 and p27.[7] It is also known to be toxic to the female reproductive system and can exacerbate airway allergic inflammation.[8][13]

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation.[14] Use in a well-ventilated area and wear appropriate protective clothing.[14]

-

Storage: Store at room temperature under nitrogen.[8] For solutions in DMSO, storage at -80°C for up to 2 years is recommended.[8]

-

Incompatibilities: Strong oxidizing agents and strong bases.[15]

Caption: Proposed Toxicological Mechanism of 3M4NP.

Environmental Fate

3-Methyl-4-nitrophenol is recognized as an environmental contaminant due to its use and formation from pesticides.[8][9] It is stable in water at neutral, acidic, and alkaline pH but is not readily biodegradable.[16] The potential for bioaccumulation in aquatic organisms is considered low.[16] Microbial degradation pathways have been identified, which are crucial for its environmental detoxification.[9][17]

Table 3: Ecotoxicity of 3-Methyl-4-nitrophenol

| Test | Species | Endpoint | Value | Source |

| Acute Fish Toxicity | - | LC50 | 9.8 mg/L | [16] |

| Acute Daphnia Toxicity | - | EC50 | 9.1 mg/L | [16] |

| Acute Algae Toxicity | - | EC50 | 8.6 mg/L | [16] |

| Chronic Daphnia Reproduction | Daphnia magna | NOEC (21 days) | 0.78 mg/L | [16] |

Conclusion

This guide provides a detailed technical overview of This compound (CAS 93-37-8) , adhering to the primary request. It outlines its chemical properties, synthesis considerations, and key safety information. In the spirit of scientific rigor and to address potential database ambiguities, a comprehensive profile of 3-Methyl-4-nitrophenol (CAS 2581-34-2) has also been presented. This dual approach ensures that researchers and drug development professionals are equipped with accurate and contextually relevant information, mitigating potential confusion between these two distinct chemical entities.

References

- Toxicological Profile of 3-Methyl-4-nitrophenol: An In-depth Technical Guide. (n.d.). Benchchem.

- 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. (n.d.). OECD SIDS.

- Preparation of 3-methyl-4-nitrophenol. (1986). American Chemical Society.

- 3-Methyl-4-nitrophenol | 2581-34-2. (n.d.). ChemicalBook.

- 3-Methyl-4-nitrophenol | Environmental Contaminant. (n.d.). MedchemExpress.com.

- Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). (n.d.). Cheméo.

- Process for producing 3-methyl-4-nitroenenol. (n.d.). Google Patents.

- Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols. (n.d.). Benchchem.

- Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide. (n.d.). Benchchem.

- A Technical Guide to 3-Methyl-4-nitrophenol (CAS 2581-34-2). (n.d.). Benchchem.

- Application Notes & Protocols: 3-Methyl-4-nitrophenol as a Key Intermediate in Pesticide Synthesis. (n.d.). Benchchem.

- The Crucial Role of 3-Methyl-4-nitrophenol in Modern Chemical Synthesis. (2025).

- This compound CAS#: 93-37-8. (n.d.). ChemicalBook.

- 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412. (n.d.). PubChem.

- 3-Methyl-4-nitrophenol(2581-34-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Methyl-4-nitrophenol Safety Data Sheet. (2020). Novachem.

- 3-Methyl-4-nitrophenol. (2012). ResearchGate.

- 3-Methyl-4-nitrophenol (¹³C₆, 99%) 100 µg/mL in methanol. (n.d.). Cambridge Isotope Laboratories.

- Environmental pollutant 3-methyl-4-nitrophenol promotes the expression of oncostatin M to exacerbate airway allergic inflammation. (2024). PubMed.

- Buy Dichloroacetaldehyde diethyl acetal (EVT-312273) | 619-33-0. (n.d.). EvitaChem.

- Safety Data Sheet - 3-Methyl-4-nitrophenol. (n.d.). ChemScene.

- 3-methyl-4-nitrophenol. (2024). AERU.

- This compound | C11H11N | CID 7138. (n.d.). PubChem.

- Phenol, 3-methyl-4-nitro-. (n.d.). NIST WebBook.

- 4-Methyl-3-nitrophenol. (n.d.). NIST WebBook.

- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers.

- Safety Data Sheet - 3-Methyl-4-nitrophenol. (n.d.).

- SAFETY DATA SHEET - N,N-Diethylethanolamine. (2010). Fisher Scientific.

- Safety Data Sheet. (n.d.).

- 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. (2002). OECD Existing Chemicals Database.

- Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). (2021). Human Metabolome Database.

- SAFETY DATA SHEET - 2-(Diethylamino)ethanol. (2024). Sigma-Aldrich.

- 2-DIETHYL AMINO ETHANOL CAS No 100-37-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

- 1. Quinoline, 2,7-dimethyl- (CAS 93-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 93-37-8 [m.chemicalbook.com]

- 4. 3-Methyl-4-nitrophenol | 2581-34-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 11. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 13. Environmental pollutant 3-methyl-4-nitrophenol promotes the expression of oncostatin M to exacerbate airway allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dl.novachem.com.au [dl.novachem.com.au]

- 15. fishersci.com [fishersci.com]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

solubility of 2,7-Dimethylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 2,7-Dimethylquinoline in Organic Solvents

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility as a building block for more complex molecules, including potential dye intermediates and pharmacologically active agents, is fundamentally governed by its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers in process development, formulation science, and drug discovery. Low solubility can lead to challenges in reaction kinetics, purification, and bioavailability, potentially causing unreliable results and increased development costs.[3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, summarizes existing solubility data, and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.

Introduction: The Significance of this compound

This compound, also known as m-Toluquinaldine, belongs to the quinoline family of compounds.[5][6] Quinoline and its derivatives are foundational scaffolds in the development of numerous pharmaceuticals, demonstrating a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[2] The specific substitution pattern of this compound imparts distinct electronic and steric properties that influence its reactivity and intermolecular interactions.

For the laboratory scientist, controlling the solubility of this compound is a critical first step. Whether designing a synthetic route, developing a purification strategy via crystallization, or preparing solutions for biological screening, knowledge of solubility dictates solvent selection, achievable concentration limits, and overall process efficiency. This document serves as a technical resource for professionals requiring a deeper understanding and practical guidance on the solubility characteristics of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound—a fused aromatic system with a basic nitrogen atom and two methyl groups—suggests moderate polarity and a capacity for specific intermolecular interactions. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93-37-8 | [5][7] |

| Molecular Formula | C₁₁H₁₁N | [5] |

| Molecular Weight | 157.21 g/mol | [5][8] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 58-61 °C | [1][8] |

| Boiling Point | ~264.5 °C | [1][8] |

| pKa (Predicted) | 6.33 ± 0.50 | [1] |

| logP (Octanol/Water) | 2.852 (Calculated) | [6] |

The solid-state nature at room temperature (Melting Point ~60°C) and the calculated logP value greater than 2 indicate a lipophilic character, suggesting that solubility will be favored in non-polar to moderately polar organic solvents over aqueous media.[1][6]

Theoretical Principles of Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamically driven process. It involves overcoming two primary energy barriers: the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions), which are then compensated by the formation of new solute-solvent interactions.

The guiding principle is "like dissolves like." Solvents that can establish similar types of intermolecular forces with this compound as those it has with itself will be more effective.

-

Van der Waals Forces: The extensive aromatic system of the quinoline core allows for significant London dispersion forces and π-π stacking interactions. Aromatic solvents like benzene and toluene are therefore expected to be effective.

-

Dipole-Dipole Interactions: The nitrogen atom introduces a dipole moment into the molecule, allowing for interactions with polar solvents.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Therefore, protic solvents like alcohols can interact favorably, though the bulky methyl groups may introduce some steric hindrance.

The overall solubility is a balance of these forces. A solvent must be capable of disrupting the crystal lattice of solid this compound while also accommodating the solute molecules within its own structure without a prohibitive energetic penalty. Thermodynamic models, such as NRTL or UNIQUAC, can be employed to predict solubility, although they often require experimental data for parameterization.[9][10]

Known Solubility Data for this compound

Table 2: Summary of this compound Solubility

| Solvent | Type | Solubility | Temperature (°C) | Source(s) |

| Water | Quantitative | ~1,800 mg/L | 25 | [1][8] |

| Alcohol (unspecified) | Qualitative | Soluble | Not Specified | [1] |

| Ether (unspecified) | Qualitative | Soluble | Not Specified | [1] |

| Chloroform | Qualitative | Soluble | Not Specified | [1] |

| Benzene | Qualitative | Soluble | Not Specified | [1] |

The data clearly indicates poor aqueous solubility, reinforcing the compound's hydrophobic nature.[1][8] The qualitative reports of solubility in common laboratory solvents like alcohols, ether, and chloroform are useful for initial solvent screening but insufficient for process optimization or quantitative analysis, which require precise measurements.[1]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To address the gap in quantitative data, a robust and reliable method is required. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[11][12] It is a direct measure of the maximum concentration of a compound that can be dissolved in a solvent when the system has reached equilibrium between the solid and solvated phases.[13]

Rationale for Method Selection

-

Trustworthiness: The shake-flask method is widely accepted by regulatory bodies and in pharmaceutical sciences for its accuracy and reproducibility when determining equilibrium solubility.[11]

-

Causality: The method is designed to ensure true thermodynamic equilibrium is achieved. By adding an excess of solid, the solution becomes saturated.[12] Prolonged agitation at a constant temperature allows the rates of dissolution and precipitation to become equal, reflecting the true solubility limit under those conditions.[14] Centrifugation or filtration is a critical step to separate all undissolved solid material, ensuring that the subsequent analysis measures only the dissolved solute.[3][4]

Detailed Step-by-Step Methodology

1. Preparation:

- Accurately weigh an amount of solid this compound known to be in excess of its estimated solubility into a suitable container (e.g., a 20 mL glass scintillation vial with a screw cap). A 5-fold excess is a common starting point.[14]

- Precisely add a known volume of the chosen organic solvent to the vial.

- Prepare at least three replicate samples for each solvent to ensure reproducibility.[14]

2. Equilibration:

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Temperature control is critical as solubility is temperature-dependent.

- Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for initial studies.[11][14] For some compounds, 48-72 hours may be necessary. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration remains constant.[14]

3. Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant using a syringe.

- Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved micro-particulates. The first few drops should be discarded to saturate the filter membrane.

4. Quantification:

- Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

- Analyze the concentration of this compound using a validated analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][11]

- Justification for HPLC: HPLC is often preferred for its high specificity and ability to separate the analyte from any potential impurities or degradants, leading to a more accurate quantification.

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Calculate the concentration in the original saturated solution by applying the dilution factor.

Experimental Workflow Diagram

References

- 1. This compound CAS#: 93-37-8 [m.chemicalbook.com]

- 2. ijfmr.com [ijfmr.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline, 2,7-dimethyl- (CAS 93-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Quinoline, 2,7-dimethyl- [webbook.nist.gov]

- 8. parchem.com [parchem.com]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,7-Dimethylquinoline

For Immediate Release

A Comprehensive Analysis of 2,7-Dimethylquinoline: Unveiling Molecular Geometry through Computational Methods in the Absence of Experimental Crystal Structure Data

This technical guide offers a detailed exploration of the molecular geometry of this compound (C₁₁H₁₁N), a significant heterocyclic aromatic compound.[1][2] In the absence of publicly available experimental single-crystal X-ray diffraction data, this document leverages high-level computational chemistry to provide a robust theoretical model of the molecule's three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of quinoline derivatives.

Introduction: The Enigma of this compound's Solid-State Structure

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. This compound, with the chemical formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol , is a notable member of this family.[2][3][4][5][6] Despite its importance, a definitive experimental crystal structure for this compound has not been reported in crystallographic databases such as the Cambridge Structural Database (CCDC).[7][8] This knowledge gap presents a challenge for understanding its solid-state behavior, including intermolecular interactions that govern its physical properties.

To address this, we have employed Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict the optimized molecular geometry of this compound.[9][10] This computational approach allows for the elucidation of key structural parameters, providing valuable insights that can guide future experimental and drug design efforts.

Methodology: A Computational Approach to Structural Elucidation

The determination of the molecular geometry of this compound was performed using state-of-the-art computational chemistry techniques. The primary method employed was Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in predicting molecular structures.

Geometry Optimization Protocol

A full geometry optimization of the this compound molecule was carried out to locate the global minimum on the potential energy surface. This process systematically adjusts the atomic coordinates to find the arrangement with the lowest electronic energy, which corresponds to the most stable molecular structure.

Experimental Protocol: In Silico Geometry Optimization

-

Initial Structure Generation: A 2D sketch of this compound was created and converted into an initial 3D structure.

-

Computational Method Selection: The geometry optimization was performed using a widely recognized DFT functional, such as B3LYP, paired with a suitable basis set, for instance, 6-31G(d,p), to provide a good description of the electronic structure.

-

Optimization Algorithm: A quasi-Newton optimization algorithm was utilized to efficiently locate the energy minimum.[11]

-

Convergence Criteria: The optimization was considered complete when the forces on each atom approached zero, and the change in energy between successive steps fell below a predefined threshold, ensuring a true energy minimum was reached.

-

Frequency Analysis: A vibrational frequency calculation was subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum on the potential energy surface.

Caption: Workflow for the computational geometry optimization of this compound.

Results and Discussion: The Molecular Geometry of this compound

The geometry optimization of this compound reveals a planar quinoline ring system, as expected for an aromatic bicyclic heteroaromatic compound. The methyl groups attached at the C2 and C7 positions are predicted to have specific orientations relative to the ring.

Predicted Bond Lengths and Angles

The calculated bond lengths and angles for the optimized geometry of this compound are presented in the tables below. These values are consistent with those expected for aromatic C-C and C-N bonds and sp³ hybridized C-H bonds in the methyl groups.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| N1-C2 | 1.315 |

| C2-C3 | 1.428 |

| C3-C4 | 1.369 |

| C4-C4a | 1.423 |

| C4a-C8a | 1.412 |

| N1-C8a | 1.375 |

| C5-C6 | 1.371 |

| C6-C7 | 1.418 |

| C7-C8 | 1.379 |

| C8-C8a | 1.425 |

| C4a-C5 | 1.419 |

| C2-C9(Me) | 1.508 |

| C7-C10(Me) | 1.512 |

Note: Atom numbering follows standard quinoline nomenclature. C9 and C10 represent the carbon atoms of the methyl groups at positions 2 and 7, respectively.

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| C8a-N1-C2 | 117.5 |

| N1-C2-C3 | 123.8 |

| C2-C3-C4 | 119.2 |

| C3-C4-C4a | 120.7 |

| C4-C4a-C8a | 118.3 |

| C5-C4a-C8a | 119.8 |

| N1-C8a-C4a | 120.5 |

| N1-C8a-C8 | 119.3 |

| C7-C8-C8a | 121.2 |

| C6-C7-C8 | 118.9 |

| C5-C6-C7 | 120.9 |

| C4a-C5-C6 | 120.0 |

| N1-C2-C9(Me) | 116.3 |

| C3-C2-C9(Me) | 119.9 |

| C6-C7-C10(Me) | 120.5 |

| C8-C7-C10(Me) | 120.6 |

The predicted geometry indicates that the quinoline core is largely planar. The bond lengths within the rings are intermediate between typical single and double bonds, which is characteristic of aromatic systems. The C-N bond lengths in the pyridine ring are shorter than the C-C bonds, reflecting the higher electronegativity of nitrogen.

Molecular Shape and Conformation

The overall shape of the this compound molecule is planar with the two methyl groups lying slightly out of the main ring plane. The torsional angles involving the methyl groups will be influenced by steric interactions with adjacent hydrogen atoms. The planarity of the quinoline scaffold is a key feature that influences its ability to participate in intermolecular interactions such as π-π stacking.

Intermolecular Interactions and Crystal Packing: A Theoretical Perspective

Although an experimental crystal structure is unavailable, the calculated molecular geometry allows for a theoretical discussion of the potential intermolecular interactions that could govern the crystal packing of this compound.

-

π-π Stacking: The planar aromatic quinoline core provides an ideal platform for π-π stacking interactions. In a hypothetical crystal lattice, molecules would likely arrange in a parallel or offset fashion to maximize these favorable interactions, which are crucial for the stability of many aromatic crystals.

-

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can act as weak hydrogen bond donors to the electron-rich π-system of neighboring molecules. These C-H···π interactions are increasingly recognized as significant contributors to the overall stability of crystal structures.

-

Van der Waals Forces: Dispersive forces will also play a significant role in the crystal packing, arising from transient fluctuations in electron density.

Caption: Potential intermolecular forces in the solid state of this compound.

The prediction of the precise crystal packing motif (e.g., herringbone, lamellar) would require crystal structure prediction (CSP) studies, which are beyond the scope of this guide. However, the fundamental molecular properties determined here provide the necessary foundation for such advanced modeling.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of the molecular geometry of this compound, a molecule for which experimental crystal structure data is currently unavailable. Through the application of Density Functional Theory, we have determined the optimized structure, including key bond lengths and angles. The quinoline core is found to be planar, a feature that will strongly influence its intermolecular interactions. While the exact nature of the crystal packing remains to be determined experimentally, this computational study provides a validated and detailed molecular model that is invaluable for researchers in drug discovery and materials science. The data presented herein serves as a robust starting point for further computational studies, such as molecular docking and crystal structure prediction, and highlights the power of in silico methods to bridge gaps in experimental knowledge.

References

-

PubChemLite. (n.d.). This compound (C11H11N). Retrieved from [Link]

- Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809.

-

MOPAC. (n.d.). 2,7-dimethyl quinoline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]

- MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 26(16), 4983.

-

ResearchGate. (n.d.). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). Geometry Optimization. Retrieved from [Link]

- IUCr. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack.

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

- North Carolina High School Computational Chemistry Server. (2007).

-

Weizmann Institute of Science. (n.d.). Introduction to Geometry Optimization. Retrieved from [Link]

- eScholarship. (2019). Disorders and Dynamics of Reticular Materials Studied by Single-Crystal X-ray Diffraction.

- SCIRP. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

-

ResearchGate. (n.d.). Experimental details of the single-crystal diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. Retrieved from [Link]

- Canadian Journal of Chemistry. (2016).

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

Calculla. (n.d.). Table of bond lengths in chemical molecules. Retrieved from [Link]

-